molecular formula C17H34NO8P B3044093 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine CAS No. 96893-06-0

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B3044093
CAS RN: 96893-06-0
M. Wt: 411.4 g/mol
InChI Key: PELYUHWUVHDSSU-OAHLLOKOSA-N
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Description

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl groups at positions 1 and 2 are both specified as hexanoyl . It is functionally related to a hexanoic acid . It is a water-soluble short-chain glycero-phospholipid primarily found in the inner leaflet of the plasma membrane .


Synthesis Analysis

The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .


Molecular Structure Analysis

The molecular formula of 1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is C17H34NO8P . The IUPAC name is [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate . The molecular weight is 411.4 g/mol .

Scientific Research Applications

Gene Delivery

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) has been explored for its applications in gene delivery. Research has shown that binary lipid mixtures, including DHPE, can form complexes with plasmid DNA, facilitating efficient DNA transfer in cell culture. These lipoplexes have demonstrated potential as high-potency gene delivery vehicles, particularly in the presence of serum (Wölk et al., 2015).

Liposome Research

DHPE has been used in the development of liposomes for gene delivery. As a neutral phospholipid, it plays a crucial role in membrane destabilization, which is beneficial for the stability and reduced cytotoxicity of cationic liposomes (Liu, 2015).

Drug Delivery Systems

In the context of drug delivery, DHPE has been utilized in the formulation of drug carriers. For example, DSPE-PEG, a derivative of DHPE, is notable for its use in nanocarriers for therapeutic drug delivery and imaging. Its properties like biocompatibility and ability to be functionalized make it a valuable component in these systems (Che et al., 2015).

Biochemical Analysis

DHPE is also significant in biochemical analysis, such as in the study of glycerophosphoethanolamine ethanolaminephosphodiesterase from Streptomyces sanglieri. This enzyme exhibits specificity towards DHPE, indicating its relevance in phosphatidylethanolamine metabolism (Mineta et al., 2015).

Cancer Diagnostics

In cancer diagnostics, lipid nanobubbles containing DHPE have been developed for ultrasound imaging of prostate cancer, demonstrating the potential of DHPE in diagnostic applications (Fan et al., 2016).

Bio-Membrane Studies

DHPE is used in creating giant vesicles to study the physicochemical properties of bio-membranes. This research is crucial for understanding cell membrane dynamics and for developing artificial cell constructs (Xu et al., 2021).

Biophysical Research

In biophysical research, DHPE is important for studying phase behavior and transitions in lipid monolayers. This is key for understanding the properties of cell membranes, particularly in bacteria and the nervous system (Ghazvini et al., 2015).

properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexanoyloxypropyl] hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYUHWUVHDSSU-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
S Mineta, K Murayama, D Sugimori - Journal of bioscience and …, 2015 - Elsevier
Streptomyces sanglieri extracellularly produces a glycerophosphoethanolamine ethanolaminephosphodiesterase (GPE-EP). The gene encoding the enzyme was found to consist of …
Number of citations: 6 www.sciencedirect.com
L Cui, K Kittipongpittaya, DJ McClements… - Journal of the American …, 2014 - Springer
Phospholipids are important minor components in edible oil that play a role in lipid oxidation. Surface active phospholipids have an intermediate hydrophilic–lipophilic balance value, …
Number of citations: 40 link.springer.com
MJ Costas, RM Pinto, PM Cordero… - Molecular …, 2010 - Wiley Online Library
A novel enzyme, induced by choline, ethanolamine, glycine betaine or dimethylglycine, was released at low temperature and phosphate from Pseudomonas fluorescens (CECT 7229) …
Number of citations: 7 onlinelibrary.wiley.com
T Sengupta, R Majumder, BR Lentz - Blood, 2010 - Elsevier
Abstract 4421 Factor VIIa (fVIIa) is one of the key proteins in the blood coagulation cascade. It activates factors IX and × on a negatively charged phospholipid surface in either a TF-…
Number of citations: 2 www.sciencedirect.com
PJ Hergenrother, SF Martin - Analytical biochemistry, 1997 - Elsevier
The kinetic parameters of the phosphatidylcholine-preferring phospholipase C fromBacillus cereus(PLC Bc ) have been evaluated for phosphatidylcholine, phosphatidylethanolamine, …
Number of citations: 74 www.sciencedirect.com
SF Martin, BC Follows, PJ Hergenrother, BK Trotter - Biochemistry, 2000 - ACS Publications
The phosphatidylcholine-preferring phospholipase C from Bacillus cereus (PLC Bc ) is a 28.5 kDa enzyme with three zinc ions in its active site. The roles that a number of amino acid …
Number of citations: 70 pubs.acs.org
C Caldés, B Vilanova, M Adrover, J Donoso… - Bioorganic & medicinal …, 2013 - Elsevier
Schiff bases (SBs) are the initial products of non-enzymatic glycation reactions, which are associated to some diabetes-related diseases. In this work, we used physiological pH and …
Number of citations: 3 www.sciencedirect.com
JC Rodrigues-Neto, MV Correia, AL Souto, JAA Ribeiro… - Metabolomics, 2018 - Springer
Introduction Oil palm (E. guineensis), the most consumed vegetable oil in the world, is affected by fatal yellowing (FY), a condition that can lead to the plant’s death. Although studies …
Number of citations: 16 link.springer.com
R Dua, SK Wu, W Cho - Journal of Biological Chemistry, 1995 - Elsevier
A new combinatorial approach that includes the genetic variation of protein structure and the chemical modification of phospholipid structure in polymerized mixed liposomes was used …
Number of citations: 68 www.sciencedirect.com
HL Smith, MS Jablin, A Vidyasagar, J Saiz, E Watkins… - Physical review …, 2009 - APS
A hydrated, surface-tethered polymer network capable of fivefold change in thickness over a 25–37 C temperature range has been demonstrated via neutron reflectivity and …
Number of citations: 71 journals.aps.org

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